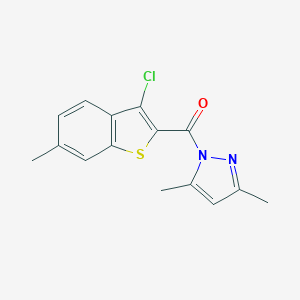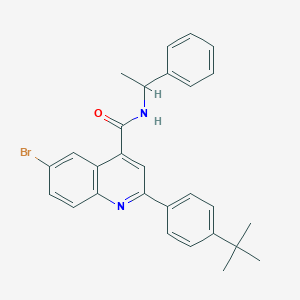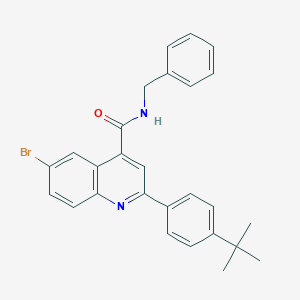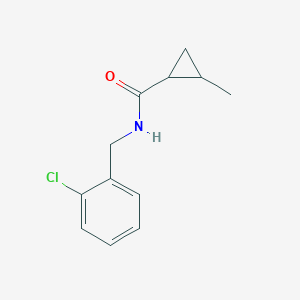
N-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide is an organic compound that belongs to the class of aromatic anilides. This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also features an acetyl group attached to a phenyl ring, which is further connected to the isoxazole ring through a carboxamide linkage. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide typically involves the reaction of 4-acetylphenylamine with 5-methylisoxazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient and cost-effective production of the compound on an industrial scale.
化学反应分析
Types of Reactions
N-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group or other substituents on the phenyl ring are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
科学研究应用
N-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in reduced production of pro-inflammatory mediators such as prostaglandins. Additionally, the compound may interact with cellular signaling pathways, leading to the regulation of gene expression and cellular responses.
相似化合物的比较
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide
- N-(4-acetylphenyl)-N-(diphenylphosphino)-p,p-diphenylphosphinous amide
Uniqueness
N-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. The combination of the acetylphenyl group with the isoxazole ring enhances its reactivity and potential bioactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
N-(4-acetylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-8-7-12(15-18-8)13(17)14-11-5-3-10(4-6-11)9(2)16/h3-7H,1-2H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFYXCWAOYOHNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B452565.png)

![2-[4-(2-methylpropyl)phenyl]-N-(1-phenylethyl)quinoline-4-carboxamide](/img/structure/B452570.png)
![Methyl 2-[(1-adamantylacetyl)amino]-4-(2,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452574.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B452575.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B452577.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(3-butoxyphenyl)quinoline-4-carboxamide](/img/structure/B452579.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide](/img/structure/B452582.png)
![Ethyl 2,4-dichloro-5-[(3,5-dimethylphenyl)sulfamoyl]benzoate](/img/structure/B452583.png)
![METHYL 3-({[2-(2-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE](/img/structure/B452585.png)
![N-(3,4-dichlorophenyl)-2-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B452586.png)

